

PD-168077 Maleate: Clarification of Mechanism and Supplier Information

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Compound of Interest		
Compound Name:	PD-168077 maleate	
Cat. No.:	B1662247	Get Quote

Initial Note to Researchers: Based on a comprehensive review of available scientific literature and supplier information, **PD-168077 maleate** is a potent and selective dopamine D₄ receptor agonist. It is not a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). This document serves to clarify the established mechanism of action of **PD-168077 maleate**, provide purchasing information, and offer relevant application notes for its use in neuroscience research. Additionally, for researchers interested in EGFR and HER-2 inhibition, this document provides an overview and a sample protocol for evaluating true dual inhibitors of these targets.

Part 1: PD-168077 Maleate - A Selective Dopamine D₄ Receptor Agonist Supplier and Purchasing Information

PD-168077 maleate is available from several reputable suppliers of research chemicals. It is intended for research use only and not for human consumption.



Supplier	Product Name	Purity	Available Sizes
MedchemExpress	PD-168077 maleate	≥98% (HPLC)	Inquire
Tocris Bioscience	PD 168077 maleate	≥98% (HPLC)	10 mg, 50 mg
R&D Systems	PD 168077 maleate	≥98%	10 mg, 50 mg
Sigma-Aldrich	PD 168077 Maleate	≥98% (HPLC)	10 mg
Ace Therapeutics	PD-168077 maleate	>98%	10 mg, 50 mg

Mechanism of Action

PD-168077 is a high-affinity agonist for the dopamine D₄ receptor.[1][2] It exhibits significant selectivity for the D₄ subtype over other dopamine receptor subtypes, such as D₂ and D₃.[3] The activation of the D₄ receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that can modulate neuronal activity. For instance, studies have shown that activation of D₄ receptors by PD-168077 can induce the synaptic translocation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) in cultured prefrontal cortical neurons.[3]

Quantitative Data: Binding Affinities

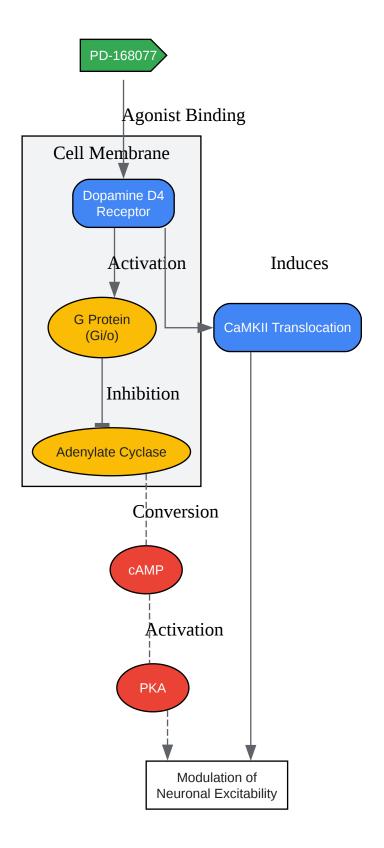
The selectivity of **PD-168077 maleate** for the dopamine D₄ receptor is demonstrated by its binding affinity (Ki), which is significantly lower for D₄ compared to other dopamine receptor subtypes.

Receptor Subtype	K _i (nM)
Dopamine D ₄	8.7 - 9
Dopamine D ₂	> 400-fold selectivity over D ₂
Dopamine D₃	> 300-fold selectivity over D₃

Data compiled from Tocris Bioscience and R&D Systems product information.[1][3]

Signaling Pathway Diagram





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Caption: Dopamine D₄ Receptor Signaling Pathway Activated by PD-168077.



Experimental Protocol: In Vitro Assessment of D₄ Receptor Activation

This protocol provides a general framework for assessing the effect of PD-168077 on intracellular signaling in a cell line expressing the dopamine D_4 receptor.

Objective: To measure the effect of PD-168077 on cAMP levels in CHO-K1 cells stably expressing the human dopamine D₄ receptor.

Materials:

- CHO-K1 cells stably expressing the human dopamine D₄ receptor.
- Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
- PD-168077 maleate.
- Forskolin.
- cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
- Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
- 96-well or 384-well white opaque microplates.

Procedure:

- Cell Culture: Culture the D₄ receptor-expressing CHO-K1 cells according to standard protocols.
- Cell Plating: Seed the cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a CO₂ incubator.
- Compound Preparation: Prepare a stock solution of PD-168077 maleate in DMSO (e.g., 10 mM). Create a serial dilution of PD-168077 in assay buffer to achieve the desired final concentrations.



- Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b.
 Add the serially diluted PD-168077 to the wells. c. Incubate for a pre-determined time (e.g.,
 15-30 minutes) at room temperature or 37°C. d. Add a fixed concentration of forskolin to all
 wells (except for the negative control) to stimulate cAMP production. e. Incubate for a further
 15-30 minutes. f. Lyse the cells and measure the intracellular cAMP levels using a suitable
 cAMP assay kit, following the manufacturer's instructions.
- Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the PD-168077 concentration. b. Calculate the EC₅₀ value, which represents the concentration of PD-168077 that produces 50% of the maximal response.

Part 2: Dual EGFR and HER-2 Inhibition in Cancer Research

While PD-168077 is not an EGFR/HER-2 inhibitor, this area of research is critical in oncology. Dual inhibitors that target both EGFR and HER-2 are used to treat various cancers, particularly certain types of breast and lung cancer.[4]

Examples of Dual EGFR/HER-2 Inhibitors

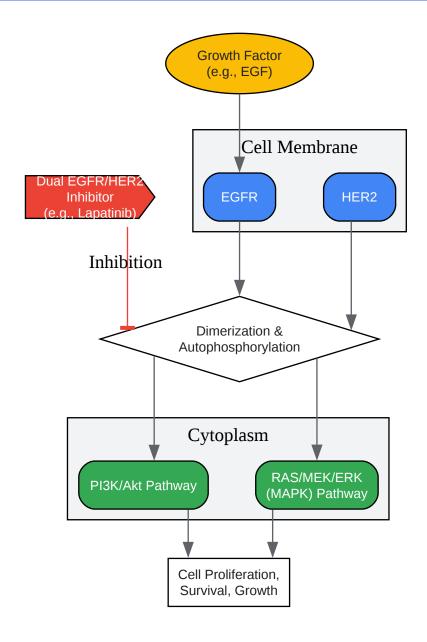
- Lapatinib (Tykerb®): A reversible dual tyrosine kinase inhibitor of both EGFR and HER-2.[5]
- Afatinib (Gilotrif®): An irreversible inhibitor of the ErbB family of receptors, including EGFR and HER-2.[1]
- Neratinib (Nerlynx®): An irreversible pan-HER inhibitor that targets EGFR, HER-2, and HER-4.[2][3]

Mechanism of Action of Dual EGFR/HER-2 Inhibitors

EGFR and HER-2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.[6] Dual inhibitors bind to the intracellular kinase domain of these receptors, blocking ATP binding and subsequent autophosphorylation, thereby inhibiting downstream signaling.[5]

EGFR/HER-2 Signaling Pathway and Inhibition Diagram





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Caption: Inhibition of EGFR/HER-2 Signaling by a Dual Tyrosine Kinase Inhibitor.

Sample Experimental Protocol: Evaluating a Dual EGFR/HER-2 Inhibitor in a Cancer Cell Line

This protocol provides a general method for assessing the anti-proliferative effects of a dual EGFR/HER-2 inhibitor on a HER-2 overexpressing cancer cell line.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound (e.g., Lapatinib) in a HER-2 overexpressing breast cancer cell line (e.g., SK-BR-3).

Methodological & Application



Materials:

- SK-BR-3 human breast cancer cell line.
- Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS).
- Test compound (e.g., Lapatinib).
- Vehicle control (e.g., DMSO).
- Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
- 96-well clear-bottom cell culture plates.
- Plate reader.

Procedure:

- Cell Seeding: Seed SK-BR-3 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. b.
 Perform a serial dilution of the compound in cell culture medium to create a range of concentrations. c. Remove the medium from the cells and add the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used for the compound) and medium-only controls.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
- Proliferation Assay: a. After the incubation period, add the cell proliferation reagent to each
 well according to the manufacturer's protocol. b. Incubate for the recommended time (e.g., 14 hours for MTT/WST-1, or 10 minutes for CellTiter-Glo®). c. Measure the absorbance or
 luminescence using a plate reader at the appropriate wavelength.
- Data Analysis: a. Subtract the background reading (medium-only control) from all
 measurements. b. Normalize the data to the vehicle control wells (set as 100% viability). c.
 Plot the percentage of cell viability against the logarithm of the compound concentration. d.



Use a non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value.

This protocol can be adapted to assess other endpoints, such as apoptosis (e.g., using a Caspase-Glo® assay) or inhibition of receptor phosphorylation (e.g., via Western blot or ELISA).

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